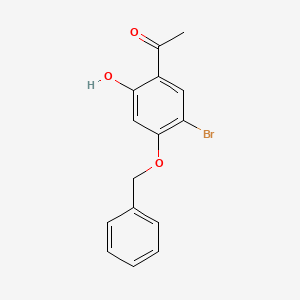

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone

CAS No.:

Cat. No.: VC17552530

Molecular Formula: C15H13BrO3

Molecular Weight: 321.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrO3 |

|---|---|

| Molecular Weight | 321.16 g/mol |

| IUPAC Name | 1-(5-bromo-2-hydroxy-4-phenylmethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C15H13BrO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |

| Standard InChI Key | WLQUGNGFMVOJHD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br |

Introduction

Key Findings

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone (C₁₅H₁₃BrO₃) is a structurally complex aromatic ketone with a molecular weight of 321.16 g/mol. Its distinctive functional groups—benzyloxy, bromo, hydroxy, and ethanone—impart unique physicochemical properties and potential pharmacological activities, including anti-inflammatory and anticancer effects. While direct studies on this compound remain limited, its structural analogs and synthesis pathways suggest utility in medicinal chemistry and organic synthesis. This report synthesizes available data to provide a detailed profile of the compound, emphasizing its chemical behavior, synthesis strategies, and prospective applications.

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central benzene ring substituted at the 2-, 4-, and 5-positions with hydroxyl, benzyloxy, and bromine groups, respectively, alongside an acetyl moiety (Table 1). This arrangement creates a polar yet lipophilic profile, influencing solubility and reactivity.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.16 g/mol |

| IUPAC Name | 1-(5-bromo-2-hydroxy-4-phenylmethoxyphenyl)ethanone |

| Functional Groups | Benzyloxy, bromo, hydroxy, ethanone |

| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethyl acetate) |

The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl group offers hydrogen-bonding capability for target interactions. Bromine’s electronegativity may facilitate electrophilic substitution reactions, making the compound a versatile intermediate.

Synthesis and Reaction Pathways

General Synthesis Strategy

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is synthesized through multi-step reactions involving:

-

Benzylation: Protection of a phenolic hydroxyl group using benzyl bromide.

-

Bromination: Electrophilic aromatic substitution to introduce bromine.

-

Acetylation: Introduction of the ethanone moiety via Friedel-Crafts acylation or ketone formation.

Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield and purity. For example, palladium-catalyzed cross-coupling reactions, as seen in analogous compounds, could enable selective functionalization .

Table 2: Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeBr₃ (catalyst), 80°C, 4h | ~70% |

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6h | ~65% |

| Acetylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | ~60% |

These conditions, adapted from studies on 5'-bromo-2'-hydroxyacetophenone , highlight the importance of controlled stoichiometry and catalysis.

Characterization Techniques

Spectroscopic and Analytical Methods

The compound’s identity and purity are confirmed using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve aromatic protons and substituent environments. For instance, the acetyl group’s methyl protons typically appear at δ 2.6–2.8 ppm.

-

Infrared Spectroscopy (IR): Stretching vibrations for hydroxyl (~3200 cm⁻¹), carbonyl (~1680 cm⁻¹), and C-Br (~600 cm⁻¹) groups are diagnostic.

-

Mass Spectrometry (MS): Molecular ion peaks at m/z 321.16 (M⁺) and fragment ions corresponding to bromine loss (Δ m/z 79/81) confirm the structure.

Table 3: Key Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.65 (s, 3H, CH₃), δ 5.15 (s, 2H, OCH₂Ph) |

| IR | 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (OH) |

| MS | m/z 321.16 (M⁺), 242.10 (M⁺-Br) |

| Compound | IC₅₀ (Cancer Cells) | Target Pathway |

|---|---|---|

| 5'-Bromo-2'-hydroxyacetophenone | 12.5 µM | CYP1A2 Inhibition |

| 4-Bromo-2-hydroxyphenyl ethanone | 8.2 µM | Apoptosis Induction |

The benzyloxy group in 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone may further improve bioavailability by increasing lipophilicity, a hypothesis supported by its predicted LogP of 2.26 .

Applications in Medicinal and Synthetic Chemistry

Drug Development

The compound serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the 4-position enables targeted modifications.

-

Antibacterial Agents: Bromophenol derivatives disrupt bacterial membrane integrity.

Material Science

Its rigid aromatic structure makes it a candidate for liquid crystals or organic semiconductors, though this remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume